![molecular formula C30H41FN2O6 B12405063 (1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)
(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZD5462 is a small molecule agonist of the RXFP1 relaxin receptor. It mimics the pregnancy hormone relaxin and its actions on systemic hemodynamics and kidney function. This compound is being developed primarily for the treatment of chronic heart failure, where it aims to improve cardiac function and reduce morbidity and mortality .
Méthodes De Préparation
The synthetic routes and reaction conditions for AZD5462 have not been explicitly detailed in the available literature. it is known that the compound is administered as an oral liquid solution in clinical trials . Industrial production methods would likely involve standard pharmaceutical synthesis techniques, including multi-step organic synthesis, purification, and formulation processes.
Analyse Des Réactions Chimiques
AZD5462 is a selective RXFP1 agonist, and its primary chemical reactions involve binding to the RXFP1 receptor. The compound undergoes rapid absorption with a median time to maximum concentration between 0.53 hours and 1.75 hours. Plasma concentrations decline in a biphasic manner, with a geometric mean terminal half-life after a single dose between 3 hours and 6 hours . The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions.
Applications De Recherche Scientifique
AZD5462 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound serves as a model for studying RXFP1 receptor agonists and their interactions with other molecules.
Biology: AZD5462 is used to investigate the role of relaxin and RXFP1 in systemic hemodynamics and kidney function.
Medicine: The primary application of AZD5462 is in the treatment of chronic heart failure.
Mécanisme D'action
AZD5462 exerts its effects by selectively binding to and activating the RXFP1 relaxin receptor. This receptor is involved in the regulation of systemic hemodynamics and kidney function. By mimicking the actions of the pregnancy hormone relaxin, AZD5462 can improve cardiac function, reduce blood pressure, and enhance renal function .
Comparaison Avec Des Composés Similaires
AZD5462 is unique in its high selectivity for the RXFP1 receptor and its ability to mimic the actions of relaxin. Similar compounds include:
AZD5462 stands out due to its favorable pharmacokinetic profile and its potential to become a new therapeutic option for heart failure patients.
Propriétés
Formule moléculaire |
C30H41FN2O6 |
|---|---|
Poids moléculaire |
544.7 g/mol |
Nom IUPAC |
4-[2-fluoro-4-methoxy-5-[[(1S,2R,3S,4R)-3-[(1-methylcyclobutyl)methylcarbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]phenoxy]-1-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C30H41FN2O6/c1-29(9-4-10-29)16-32-27(35)24-17-5-6-18(13-17)25(24)33-26(34)20-14-23(21(31)15-22(20)38-3)39-19-7-11-30(2,12-8-19)28(36)37/h14-15,17-19,24-25H,4-13,16H2,1-3H3,(H,32,35)(H,33,34)(H,36,37)/t17-,18+,19?,24+,25-,30?/m1/s1 |
Clé InChI |
LYUYYIGCZIZIGF-SRHODNEWSA-N |
SMILES isomérique |
CC1(CCC1)CNC(=O)[C@H]2[C@@H]3CC[C@@H](C3)[C@H]2NC(=O)C4=CC(=C(C=C4OC)F)OC5CCC(CC5)(C)C(=O)O |
SMILES canonique |
CC1(CCC1)CNC(=O)C2C3CCC(C3)C2NC(=O)C4=CC(=C(C=C4OC)F)OC5CCC(CC5)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


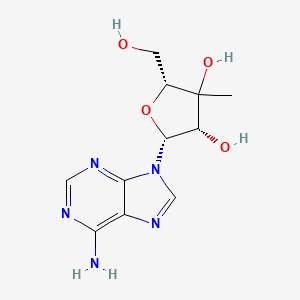
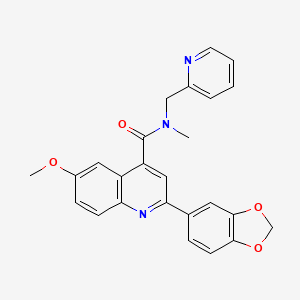

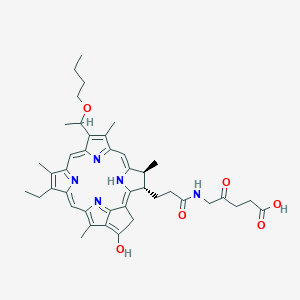
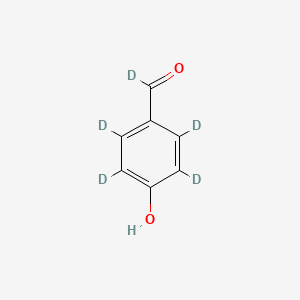
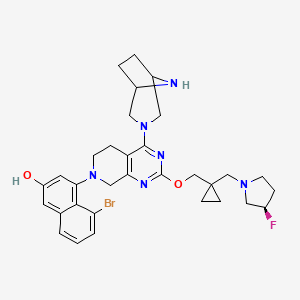
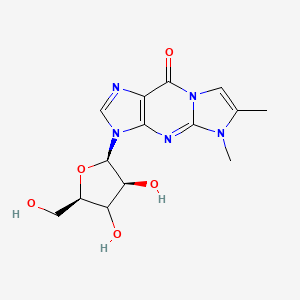

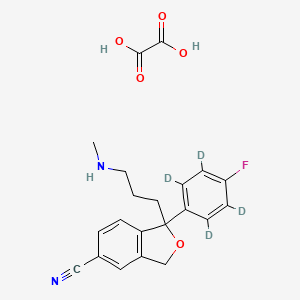
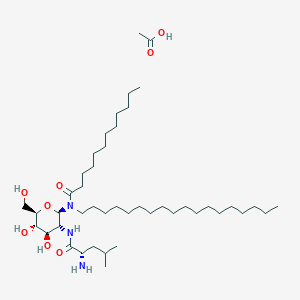



![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
